Cas no 1562648-49-0 (3-methyl-4-phenylbut-3-enal)

3-methyl-4-phenylbut-3-enal 化学的及び物理的性質
名前と識別子
-
- 3-methyl-4-phenylbut-3-enal
- EN300-1865063
- 1562648-49-0
-
- インチ: 1S/C11H12O/c1-10(7-8-12)9-11-5-3-2-4-6-11/h2-6,8-9H,7H2,1H3/b10-9+
- InChIKey: REKWEDTZBBOFEN-MDZDMXLPSA-N
- ほほえんだ: O=CC/C(/C)=C/C1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 160.088815002g/mol
- どういたいしつりょう: 160.088815002g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 164
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 17.1Ų
3-methyl-4-phenylbut-3-enal 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1865063-1.0g |
3-methyl-4-phenylbut-3-enal |
1562648-49-0 | 1g |
$1086.0 | 2023-06-03 | ||
Enamine | EN300-1865063-10.0g |
3-methyl-4-phenylbut-3-enal |
1562648-49-0 | 10g |
$4667.0 | 2023-06-03 | ||
Enamine | EN300-1865063-5.0g |
3-methyl-4-phenylbut-3-enal |
1562648-49-0 | 5g |
$3147.0 | 2023-06-03 | ||
Enamine | EN300-1865063-1g |
3-methyl-4-phenylbut-3-enal |
1562648-49-0 | 1g |
$1086.0 | 2023-09-18 | ||
Enamine | EN300-1865063-5g |
3-methyl-4-phenylbut-3-enal |
1562648-49-0 | 5g |
$3147.0 | 2023-09-18 | ||
Enamine | EN300-1865063-0.5g |
3-methyl-4-phenylbut-3-enal |
1562648-49-0 | 0.5g |
$1043.0 | 2023-09-18 | ||
Enamine | EN300-1865063-2.5g |
3-methyl-4-phenylbut-3-enal |
1562648-49-0 | 2.5g |
$2127.0 | 2023-09-18 | ||
Enamine | EN300-1865063-10g |
3-methyl-4-phenylbut-3-enal |
1562648-49-0 | 10g |
$4667.0 | 2023-09-18 | ||
Enamine | EN300-1865063-0.05g |
3-methyl-4-phenylbut-3-enal |
1562648-49-0 | 0.05g |
$912.0 | 2023-09-18 | ||
Enamine | EN300-1865063-0.25g |
3-methyl-4-phenylbut-3-enal |
1562648-49-0 | 0.25g |
$999.0 | 2023-09-18 |
3-methyl-4-phenylbut-3-enal 関連文献
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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10. A balancing act: using small molecules for therapeutic intervention of the p53 pathway in cancerJessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
3-methyl-4-phenylbut-3-enalに関する追加情報
Professional Introduction to 3-methyl-4-phenylbut-3-enal (CAS No. 1562648-49-0)
3-methyl-4-phenylbut-3-enal, identified by the Chemical Abstracts Service Number (CAS No.) 1562648-49-0, is a structurally unique organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This aldehyde derivative, characterized by its conjugated system and aromatic substituent, exhibits a range of potential biological activities that make it a subject of intense study. The compound’s molecular framework, featuring a phenyl group and an unsaturated aldehyde functionality, positions it as a versatile scaffold for further chemical modification and biological evaluation.
The chemical structure of 3-methyl-4-phenylbut-3-enal can be described as a branched alkene with an aldehyde group at the third carbon position. The presence of the phenyl ring at the fourth carbon introduces electronic and steric effects that influence its reactivity and interactions with biological targets. This dual functionality makes the compound an attractive candidate for synthetic chemistry, particularly in the development of novel heterocyclic compounds and functionalized molecules. The conjugated double bond system further enhances its potential utility in photophysical studies and as a precursor for more complex organic transformations.
In recent years, the interest in 3-methyl-4-phenylbut-3-enal has been fueled by its demonstrated role in various biochemical pathways and its potential applications in drug discovery. Research has highlighted its ability to interact with specific enzymes and receptors, suggesting possible therapeutic benefits in areas such as anti-inflammatory and neuroprotective treatments. The compound’s aldehyde group is particularly noteworthy, as it serves as a reactive site for condensation reactions, allowing for the facile synthesis of Schiff bases and other nitrogen-containing heterocycles. These derivatives have shown promise in preliminary screenings for their antimicrobial and antioxidant properties.
Advances in computational chemistry have further elucidated the mechanistic aspects of 3-methyl-4-phenylbut-3-enal, providing insights into its reactivity patterns and optimal conditions for synthesis. Molecular modeling studies have identified key interactions between this compound and biological targets, aiding in the design of more effective derivatives. For instance, virtual screening techniques have been employed to identify analogs with enhanced binding affinity to specific proteins involved in metabolic disorders. Such computational approaches are becoming increasingly integral to modern drug discovery pipelines, streamlining the process from initial hit identification to lead optimization.
The synthesis of 3-methyl-4-phenylbut-3-enal presents both challenges and opportunities for synthetic chemists. Traditional methods often rely on multi-step sequences involving Grignard reactions or palladium-catalyzed cross-coupling reactions to construct the desired framework. However, recent innovations have introduced more efficient pathways, including catalytic C-H activation strategies that simplify the synthetic route while maintaining high yields. These advancements not only reduce costs but also minimize waste, aligning with the growing emphasis on sustainable chemistry practices.
From a biological perspective, 3-methyl-4-phenylbut-3-enal has been investigated for its potential role in modulating cellular signaling pathways. Preliminary experiments suggest that it may influence the activity of enzymes such as cytochrome P450 monooxygenases, which are critical in drug metabolism. Additionally, its structural similarity to known bioactive compounds makes it a valuable tool for structure-based drug design. By understanding how 3-methyl-4-phenylbut-3-enal interacts with biological systems, researchers can develop more targeted therapies with improved efficacy and reduced side effects.
The pharmacokinetic properties of this compound are also under scrutiny, with studies focusing on its absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding these parameters is essential for assessing its suitability for clinical applications. Initial pharmacokinetic studies indicate that 3-methyl-4-phenylbut-3-enal exhibits moderate bioavailability upon oral administration but rapid clearance from the bloodstream. These findings suggest potential limitations in therapeutic use unless modified to enhance stability or prolong circulation time.
In conclusion, 3-methyl - 4 - phenylbut - 3 - enal (CAS No . 1562648 - 49 - 0 ) remains a compelling subject of research due to its unique structural features and multifaceted biological potential . Its applications span from synthetic chemistry to drug discovery , with ongoing studies aimed at unlocking its full therapeutic promise . As methodologies continue to evolve , it is likely that this compound will play an increasingly important role in future medical research .
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